molecular formula C13H17N5O5 B013609 2-Amino-9-((3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-1H-purin-6(9H)-one CAS No. 362-76-5

2-Amino-9-((3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-1H-purin-6(9H)-one

Cat. No. B013609
CAS RN: 362-76-5
M. Wt: 323.3 g/mol
InChI Key: XKPDAYWPKILAMO-IOSLPCCCSA-N
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Description

The compound belongs to the purine family, a crucial class of heterocyclic aromatic organic compounds. Purines and their derivatives are widely studied for their role in DNA and RNA as the principal components of genetic material. These compounds, including variations modified at different positions on the purine ring, have significant biological and chemical interest due to their potential therapeutic applications and chemical properties.

Synthesis Analysis

The synthesis of purine derivatives generally involves multi-step chemical processes that can include ring closure reactions, substitutions, and modifications of the purine ring. For instance, Kim, D.-K., Lee, N., & Kim, Y.-W. (2000) detailed the synthesis of various purine derivatives involving steps like desilylation, acetylation, and coupling with chloropurine, yielding compounds with modifications at the 6 position of the purine ring (Kim et al., 2000).

Molecular Structure Analysis

The molecular structure of purine derivatives, including the spatial configuration and conformation of substituted groups, significantly affects their biological activity and chemical reactivity. For example, Mazumder, G., et al. (2001) explored the crystalline structure of a nucleoside analogue, highlighting the importance of hydrogen bonding and molecular conformation in the stability and interactions of these compounds (Mazumder et al., 2001).

Chemical Reactions and Properties

Purine derivatives undergo various chemical reactions, including alkylation, acylation, and nucleophilic substitutions, which allow for the introduction of functional groups that can alter their chemical and biological properties. Roggen, H., & Gundersen, L. (2008) reported on the synthesis and reactivity of N-methoxy-9-methyl-9H-purin-6-amines, demonstrating the impact of different substituents on reactivity and product formation (Roggen & Gundersen, 2008).

Scientific Research Applications

  • Derivatives of this compound have been shown to enhance the secretion of chemokines and augment nitric oxide biosynthesis, which is primarily triggered by interferon-gamma (Doláková et al., 2005).

  • Research on a related compound (1RS,2RS,6RS)-2-(6-Amino-9H-purin-9-yl)-8-azaspiro[5.6]dodec-10-en-1-ol dihydrochloride focuses on its molecular and crystal structure, which is important for understanding its chemical properties (Iusupov et al., 2022).

  • Certain compounds did not show activity against L1210 leukemia cells, indicating limitations in their therapeutic applications (Temple et al., 1975).

  • Synthesized nucleoside analogues of this compound are being explored for their potential applications in drug design and to investigate fundamental aspects of nucleic acid structure, function, and stability (SinghYadava & Yadav, 2008).

  • The compound's stereochemical characteristics are crucial in drug discovery and structure-based design of functionalized nucleosides (Ivanova & Spiteller, 2011).

  • Substituted analogs of the compound exhibit antimycobacterial and antiprotozoal activity and may improve activity against several cancer cell lines (Roggen et al., 2011).

  • The synthesis and structure of similar compounds provide insights into the chemistry of the dioxane ring in relation to the purine ring (Mishnev et al., 1979).

  • Hybrid heterocyclic compounds derived from this chemical have demonstrated significant nematicidal and antifungal activities (Srinivas et al., 2017).

  • N-Methoxy-9-methyl-9H-purin-6-amines, synthesized through a process involving N-methylation and chlorine displacement, show various amino/imino tautomer ratios, relevant for their chemical behavior and potential applications (Roggen & Gundersen, 2008).

  • A guanine derivative of a similar compound exhibited high activity against herpes simplex virus types 1 and 2 in cell cultures, potentially exceeding acyclovir's effectiveness (Harnden et al., 1987).

  • The synthesized ATP analog of this compound serves as a stable, fluorescent-labeled tool for studying the binding site and function of adenylyl cyclases (Emmrich et al., 2010).

properties

IUPAC Name

9-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-2-amino-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O5/c1-13(2)22-7-5(3-19)21-11(8(7)23-13)18-4-15-6-9(18)16-12(14)17-10(6)20/h4-5,7-8,11,19H,3H2,1-2H3,(H3,14,16,17,20)/t5-,7-,8-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKPDAYWPKILAMO-IOSLPCCCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(OC(C2O1)N3C=NC4=C3N=C(NC4=O)N)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=NC4=C3N=C(NC4=O)N)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40957600
Record name 2-Imino-9-[2,3-O-(1-methylethylidene)pentofuranosyl]-3,9-dihydro-2H-purin-6-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-9-((3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-1H-purin-6(9H)-one

CAS RN

362-76-5
Record name 2′,3′-Isopropylideneguanosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=362-76-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2',3'-Isopropylideneguanosine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Imino-9-[2,3-O-(1-methylethylidene)pentofuranosyl]-3,9-dihydro-2H-purin-6-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2',3'-isopropylideneguanosine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-9-((3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-1H-purin-6(9H)-one
Reactant of Route 2
2-Amino-9-((3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-1H-purin-6(9H)-one
Reactant of Route 3
2-Amino-9-((3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-1H-purin-6(9H)-one
Reactant of Route 4
2-Amino-9-((3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-1H-purin-6(9H)-one
Reactant of Route 5
2-Amino-9-((3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-1H-purin-6(9H)-one
Reactant of Route 6
2-Amino-9-((3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-1H-purin-6(9H)-one

Citations

For This Compound
1
Citations
BS Ross, P Ganapati Reddy, HR Zhang… - The Journal of …, 2011 - ACS Publications
Prodrugs of therapeutic nucleoside monophosphates masked as phosphoramidate derivatives have become an increasingly important class of antiviral drugs in pharmaceutical …
Number of citations: 144 0-pubs-acs-org.brum.beds.ac.uk

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